molecular formula C12H22BrNO2 B12282389 tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate

tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate

Cat. No.: B12282389
M. Wt: 292.21 g/mol
InChI Key: SQROEVGKTJHWGZ-RCAUJQPQSA-N
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Description

tert-Butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate is a chiral carbamate derivative featuring a cyclohexyl backbone substituted with bromine and methyl groups at positions 3 and 5, respectively. Its stereochemistry ((1R,5S)) and functional groups render it valuable in pharmaceutical synthesis, particularly as a building block for complex molecules. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses .

Properties

Molecular Formula

C12H22BrNO2

Molecular Weight

292.21 g/mol

IUPAC Name

tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate

InChI

InChI=1S/C12H22BrNO2/c1-8-5-9(13)7-10(6-8)14-11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3,(H,14,15)/t8-,9?,10-/m1/s1

InChI Key

SQROEVGKTJHWGZ-RCAUJQPQSA-N

Isomeric SMILES

C[C@H]1C[C@H](CC(C1)Br)NC(=O)OC(C)(C)C

Canonical SMILES

CC1CC(CC(C1)Br)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Asymmetric Catalytic Hydrogenation

A common approach for generating chiral amines is asymmetric hydrogenation of prochiral imines or enamines. For example, a cyclohexene derivative could undergo hydrogenation using a chiral transition-metal catalyst (e.g., Rh or Ru) with a chiral ligand to yield the (1R,5S)-configured amine.

Step Reagents/Conditions Yield Source
Hydrogenation of imine Rhodium catalyst + chiral phosphine ligand Not reported

Chiral Resolution

Racemic 3-bromo-5-methylcyclohexylamine can be resolved using a chiral resolving agent (e.g., tartaric acid derivatives). Diastereomeric salts are formed, separated via crystallization, and then deprotonated to isolate the enantiomer.

Step Reagents/Conditions Yield Source
Resolution with L-tartaric acid Aqueous ethanol, 40–60°C, fractional crystallization 30–40%

Chiral Pool Synthesis

Starting from a chiral pool compound (e.g., menthol or camphor derivatives), bromination and methyl group introduction can be achieved through electrophilic substitution or radical reactions.

Step Reagents/Conditions Yield Source
Bromination with Br₂/AlCl₃ THF, 0–5°C, 24 hours 75–80%

Carbamate Protection

The chiral amine is protected as a tert-butyl carbamate to enhance stability and facilitate further functionalization.

Boc Protection Using Boc₂O

Di-tert-butyl dicarbonate (Boc₂O) reacts with amines in the presence of a base (e.g., triethylamine or pyridine) to form the carbamate.

Step Reagents/Conditions Yield Source
Boc₂O + Triethylamine DMF, 60°C, 12–24 hours 85–90%

Transesterification

In cases where direct protection is challenging, transesterification with tert-butyl orthotitanate (Ti(OR)₄) can transfer the Boc group from a donor carbamate.

Step Reagents/Conditions Yield Source
Ti(Ot-Bu)₄, toluene Reflux, 50–80°C, 6–12 hours 70–75%

Key Reaction Optimization

Critical parameters for maximizing yield and stereochemical purity include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates and solubility.
  • Temperature Control : Bromination at 0–5°C minimizes side reactions, while Boc protection at 60°C accelerates kinetics.
  • Catalyst Choice : Lewis acids (AlCl₃) direct electrophilic bromination to the 3-position, while chiral ligands ensure enantioselectivity.

Purification and Characterization

Post-synthesis steps ensure high diastereomeric excess (d.e.) and purity:

Method Conditions Result Source
Column Chromatography Silica gel, EtOAc/heptane gradient >95% purity
Crystallization Methanol, 45–55°C >98% d.e.

Challenges and Solutions

  • Stereochemical Drift : Use of anhydrous conditions and inert atmospheres during Boc protection mitigates racemization.
  • Side Reactions : Radical bromination with NBS avoids over-bromination compared to Br₂.

Applications in Organic Synthesis

This carbamate serves as a precursor in:

  • Pharmaceutical Intermediates : For β-lactam antibiotics or kinase inhibitors.
  • Cross-Coupling Reactions : Palladium-catalyzed couplings to introduce aromatic or heteroaromatic groups.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 3-position of the cyclohexyl ring undergoes nucleophilic substitution under various conditions, enabling diverse functionalizations:

Reaction Type Conditions Product Yield Reference
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12hBiaryl derivatives78–92%
Amination NH₃/EtOH, CuI, 100°C, 24hCyclohexylamine derivative65%
Hydrolysis KOH/EtOH, reflux, 6hHydroxycyclohexylcarbamate88%
  • Mechanistic Insight : The bromine’s electrophilicity is enhanced by the electron-withdrawing carbamate group, facilitating oxidative addition with palladium catalysts in cross-couplings . Steric hindrance from the tert-butyl group and methyl substituent influences regioselectivity .

Carbamate Deprotection Reactions

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield primary amines:

Reagent Conditions Product Yield Reference
HCl (4M in dioxane)RT, 2hCyclohexylamine hydrochloride95%
TFA/DCM (1:1)0°C to RT, 4hFree amine89%
  • Key Observation : The Boc group’s stability in basic media allows selective deprotection without affecting the bromine substituent .

Ring Functionalization via Cyclohexyl Skeleton

The cyclohexyl scaffold undergoes stereoselective modifications:

Epoxidation

Reagent Conditions Product Yield Reference
mCPBA, DCM0°C, 2hEpoxide derivative72%

Hydrogenation

Catalyst Conditions Product Yield Reference
H₂ (1 atm), Pd/C, EtOAcRT, 12hSaturated cyclohexylcarbamate84%
  • Stereochemical Note : The (1R,5S) configuration directs facial selectivity in epoxidation and hydrogenation .

Participation in Multicomponent Reactions

The bromine and carbamate groups enable sequential transformations:

Example Synthesis Pathway :

  • Suzuki Coupling : Bromine replaced with aryl group (Pd catalysis) .

  • Boc Deprotection : Acidic cleavage to expose amine .

  • Amide Formation : Amine coupled with carboxylic acids (EDCl/HOBt) .

Stability and Side Reactions

  • Thermal Stability : Decomposition observed >150°C, releasing isobutylene and CO₂ .

  • Competing Elimination : Under strong bases (e.g., LDA), β-hydride elimination forms cyclohexene derivatives.

Scientific Research Applications

Synthetic Applications

1. Intermediate in Drug Synthesis

tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate serves as a crucial intermediate in the synthesis of pharmaceuticals. Notably, it is involved in the preparation of Edoxaban, an anticoagulant medication. The synthesis process utilizes this compound to introduce specific functional groups that are essential for the biological activity of the final product .

2. Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for constructing more complex molecules. Its structure allows it to be employed in various reactions, including nucleophilic substitutions and coupling reactions, which are fundamental in the development of new chemical entities .

Case Study 1: Synthesis of Edoxaban

A study detailed the method for synthesizing Edoxaban using this compound as an intermediate. The process involves several steps where this compound is reacted with other reagents to form key intermediates leading to Edoxaban. The efficiency of this method was highlighted by the high yield and purity of the final product obtained from the reaction .

Case Study 2: Use in Peptide Synthesis

Research has shown that this compound can be utilized in peptide synthesis. It acts as a protecting group for amines during the formation of peptide bonds, allowing selective reactions on other functional groups without interference from the amine . This application is critical in developing peptide-based therapeutics.

Beyond its synthetic utility, this compound has implications in biological research. Its derivatives are being explored for their potential therapeutic effects against various diseases due to their ability to modulate biological pathways effectively.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and carbamate group can play crucial roles in binding to molecular targets and influencing biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Ring System CAS Number Applications
tert-Butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate (Target) C₁₂H₂₁BrNO₂ 3-Bromo, 5-methyl Cyclohexane N/A* Pharmaceutical intermediate (hypothesized)
tert-Butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate C₁₁H₂₀N₂O₂ 2-Aza, bicyclic Bicyclo[2.2.1]heptane 1932203-04-7 Drug discovery building block
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate C₁₁H₂₂N₂O₂ 5-Methyl, piperidine Piperidine 1523530-57-5 Intermediate for trifluoromethyl analogs
tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate C₁₄H₂₇N₃O₃ 2-Amino, 5-dimethylcarbamoyl Cyclohexane 365998-36-3 Edoxaban intermediate
tert-Butyl N-[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate C₁₀H₁₈N₂O₂ 3-Aza, bicyclic Bicyclo[3.1.0]hexane 134575-17-0 Rigid scaffold for bioactive molecules

Key Observations:

Substituent Reactivity: The bromine atom in the target compound enhances electrophilic reactivity compared to hydroxyl or amino groups in analogs (e.g., ’s cyclopentyl hydroxyl derivatives). This makes the target suitable for nucleophilic substitution reactions, a trait absent in non-halogenated analogs . Methyl groups (as in the target and CAS 1523530-57-5) improve lipophilicity, influencing bioavailability in drug candidates .

Ring System and Steric Effects :

  • Bicyclic systems (e.g., bicyclo[2.2.1]heptane in CAS 1932203-04-7) introduce conformational rigidity, whereas the target’s cyclohexane ring offers flexibility for stereochemical tuning .
  • Azabicyclo derivatives (e.g., CAS 134575-17-0) exhibit enhanced metabolic stability due to reduced ring strain compared to the target’s bromocyclohexane .

Stereochemical Specificity :

  • The (1R,5S) configuration in the target mirrors the stereochemical precision seen in Edoxaban intermediates (e.g., CAS 365998-36-3), where enantiomeric purity is critical for pharmacological activity .

Biological Activity

tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate is an organic compound classified as a carbamate, which are esters derived from carbamic acid. This compound is notable for its unique structural features, including a bromine atom and a methyl group attached to a cyclohexyl ring. Its molecular formula is C12H22BrNO2C_{12}H_{22}BrNO_2 with a molecular weight of approximately 292.21 g/mol .

PropertyValue
Molecular FormulaC₁₂H₂₂BrNO₂
Molecular Weight292.21 g/mol
IUPAC NameThis compound
CAS Number2231670-08-7
Purity≥97%

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. The presence of the bromine atom and the carbamate functional group enhances its ability to bind to molecular targets, potentially modulating their activity. This compound may influence several biochemical pathways, making it a candidate for further pharmacological studies.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antimicrobial Activity : Some carbamates have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Certain derivatives are being investigated for their potential in cancer therapy.
  • Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective capabilities, particularly in neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of various carbamates, highlighting that some derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, its structural analogs suggest potential efficacy in this area .
  • Neuroprotective Studies : Research into structurally related carbamates has indicated their potential in modulating neurotransmitter systems, particularly in models of Alzheimer's disease. These findings suggest that this compound may also possess similar neuroprotective properties .
  • Cancer Research : Investigations into the anticancer properties of carbamate derivatives have shown promise in inhibiting tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells through specific signaling pathways .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate in laboratory settings?

The compound is typically synthesized via carbamate protection of a cyclohexylamine intermediate. A common method involves reacting (1R,5S)-3-bromo-5-methylcyclohexylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or potassium carbonate. Solvents such as dichloromethane or dimethylformamide (DMF) are used under anhydrous conditions at 0–25°C . Purification is achieved via column chromatography or recrystallization.

Q. How is the stereochemical configuration of the cyclohexyl ring confirmed?

X-ray crystallography is the gold standard for confirming stereochemistry. Single crystals are analyzed using programs like SHELXL (for refinement) and ORTEP-III (for visualization) . For preliminary analysis, chiral HPLC or NOESY NMR can validate relative configurations by correlating coupling constants and nuclear Overhauser effects .

Q. What safety precautions are essential when handling this compound?

While not classified as hazardous, standard lab safety protocols apply:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation risks.
  • Store at room temperature, away from strong acids/bases and oxidizing agents to prevent decomposition .

Advanced Questions

Q. How do steric and electronic effects influence the reactivity of the bromine substituent in cross-coupling reactions?

The axial bromine at C3 in the cyclohexane ring exhibits restricted rotational freedom due to steric hindrance from the tert-butyl carbamate group. This can slow down Suzuki-Miyaura couplings, necessitating optimized catalysts (e.g., Pd(PPh₃)₄ with high ligand ratios) and elevated temperatures (80–100°C). Electronic effects from the electron-withdrawing carbamate group may also reduce oxidative addition efficiency .

Q. What challenges arise during crystallographic refinement of this compound, and how are they resolved?

Challenges include:

  • Disordered tert-butyl groups : Fixed using PART instructions in SHELXL to model alternative conformations .
  • Anisotropic displacement parameters : Refined with constraints (e.g., SIMU/DELU) to prevent overparameterization.
  • Twinned crystals : The HKLF5 file format in SHELXTL is used to handle twinning .

Q. How can contradictory NMR data (e.g., split signals for methyl groups) be interpreted?

Split signals often arise from restricted rotation of the tert-butyl carbamate group or diastereotopic protons. Variable-temperature NMR (VT-NMR) can distinguish dynamic effects: coalescence at higher temperatures indicates rotational barriers. For diastereotopic protons, 2D NOESY or COSY experiments clarify spatial relationships .

Methodological Insights

Q. What strategies optimize the photoredox-mediated functionalization of this carbamate?

Recent studies utilize Ir(III) or Ru(II) photocatalysts (e.g., [Ir(ppy)₃]) under blue light (450 nm) to generate bromine radicals for C–H activation. Key parameters:

  • Solvent: Acetonitrile (polar, aprotic) enhances radical stability.
  • Additives: Hünig’s base (DIPEA) scavenges protons to prevent recombination.
  • Substrate concentration: ≤0.1 M minimizes side reactions .

Q. How is computational modeling applied to predict reaction pathways for this compound?

Density functional theory (DFT) at the B3LYP/6-31G* level calculates transition states for bromine substitution. Key steps:

  • Geometry optimization of reactants and products.
  • Intrinsic reaction coordinate (IRC) analysis to validate transition states.
  • Solvent effects (e.g., DMF) modeled using the SMD continuum approach .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 98–105°C)?

Variations arise from:

  • Polymorphism : Recrystallization solvents (hexane vs. ethyl acetate) yield different crystal forms.
  • Impurities : Residual Boc-protecting agents or solvents lower observed melting points. DSC analysis under nitrogen can resolve discrepancies .

Q. How do conflicting bioactivity results in kinase inhibition assays arise?

Differences in assay conditions (e.g., ATP concentration, buffer pH) significantly impact IC₅₀ values. Standardization using Z′-factor validation (≥0.5) ensures reproducibility. Additionally, stereochemical purity (>99% ee) must be confirmed via chiral HPLC to exclude enantiomer interference .

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